molecular formula C19H20N4O8 B15191423 4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate CAS No. 97079-40-8

4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate

Cat. No.: B15191423
CAS No.: 97079-40-8
M. Wt: 432.4 g/mol
InChI Key: JPSKOSDZHJYXOE-UHFFFAOYSA-N
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Description

4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate is a chemical compound with the molecular formula C13H17NO.C6H3N3O7. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The picrate form indicates that it is a salt or ester of picric acid (2,4,6-trinitrophenol), which is often used to form stable crystalline compounds with organic bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the explosive nature of picric acid.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-.

    Reduction: 4-Piperidinemethanol, 1-methyl-4-phenyl-.

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinecarboxaldehyde, 1-methyl-4-phenyl-, picrate is unique due to its picrate form, which provides enhanced stability and crystallinity. This makes it useful in various applications where stability is crucial, such as in the synthesis of pharmaceuticals and specialty chemicals .

Properties

CAS No.

97079-40-8

Molecular Formula

C19H20N4O8

Molecular Weight

432.4 g/mol

IUPAC Name

1-methyl-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol

InChI

InChI=1S/C13H17NO.C6H3N3O7/c1-14-9-7-13(11-15,8-10-14)12-5-3-2-4-6-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6,11H,7-10H2,1H3;1-2,10H

InChI Key

JPSKOSDZHJYXOE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C=O)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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